molecular formula C7H9N3O2 B1438205 5-Cyclopropyl-3-isoxazolecarbohydrazide CAS No. 21080-82-0

5-Cyclopropyl-3-isoxazolecarbohydrazide

Cat. No. B1438205
CAS RN: 21080-82-0
M. Wt: 167.17 g/mol
InChI Key: RCQDEQWJICVPOA-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-isoxazolecarbohydrazide is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-3-isoxazolecarbohydrazide consists of a five-membered isoxazole ring attached to a cyclopropyl group and a carbohydrazide group .


Physical And Chemical Properties Analysis

5-Cyclopropyl-3-isoxazolecarbohydrazide has a molecular weight of 167.17 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthetic Chemistry and Compound Development

    • A study by Shi et al. (2000) explored the synthesis of 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles from hydrazide derivatives. These compounds showed potential insecticidal activities against armyworms (Shi, Qian, Song, Zhang, & Li, 2000).
  • Pharmacology and Medicinal Chemistry

    • Khalil et al. (2012) synthesized novel pyrazoline derivatives, including 5-aryl-3-cyclopropyl-4,5-dihydropyrazole, and evaluated them as anti-inflammatory and antioxidant agents. These compounds demonstrated significant free-radical scavenging and anti-inflammatory activities (Khalil, Ahmed, El-Nassan, Ahmed, & Al-Abd, 2012).
  • Gene Expression and Molecular Biology

    • Płoszaj et al. (2016) investigated the influence of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on gene expression in human Caco-2 cultured cells, highlighting its potential as an anti-inflammatory drug candidate (Płoszaj, Regiec, Ryng, Piwowar, & Kruzel, 2016).
  • Immunology and Vaccine Adjuvants

    • Drynda et al. (2015) explored the effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response, indicating its potential use in autoimmune diseases and as a vaccine adjuvant (Drynda, Obmińska-Mrukowicz, Mączyński, & Ryng, 2015).
  • Spectroscopy and Structural Analysis

  • Herbicidal Applications

    • Sun et al. (2020) designed and synthesized N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, demonstrating significant herbicidal activity, highlighting the agricultural applications of isoxazole derivatives (Sun, Ji, Wei, & Ji, 2020).
  • Antimicrobial Activity

Safety And Hazards

5-Cyclopropyl-3-isoxazolecarbohydrazide is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the field of isoxazole synthesis, which includes compounds like 5-Cyclopropyl-3-isoxazolecarbohydrazide, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with traditional metal-catalyzed reactions .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-9-7(11)5-3-6(12-10-5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQDEQWJICVPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-isoxazolecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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